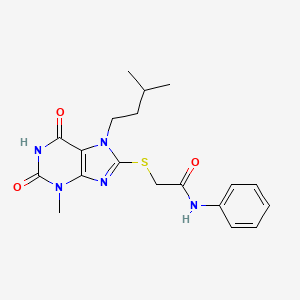

2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide

説明

This compound belongs to a class of purine derivatives characterized by a xanthine-like core (2,6-dioxopurinyl) modified with substituents at the 3-, 7-, and 8-positions. The 7-isopentyl group introduces hydrophobicity, while the 3-methyl group stabilizes the purine ring. Such modifications are common in therapeutic agents targeting adenosine receptors or enzymes like phosphodiesterases .

特性

IUPAC Name |

2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3S/c1-12(2)9-10-24-15-16(23(3)18(27)22-17(15)26)21-19(24)28-11-14(25)20-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,20,25)(H,22,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARPHZMGJWOIRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1SCC(=O)NC3=CC=CC=C3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate precursors such as formamide and acetic acid derivatives.

Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the purine core.

Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the purine derivative with phenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

化学反応の分析

Types of Reactions

2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups in the purine core can be reduced to form alcohols.

Substitution: The phenylacetamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives of the purine core.

Substitution: Halogenated or nitrated derivatives of the phenylacetamide moiety.

科学的研究の応用

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines, indicating potential applications in oncology.

Biological Research

The interaction of this compound with biological macromolecules is a key area of study:

- Enzyme Inhibition : The compound may modulate the activity of enzymes involved in nucleotide metabolism.

- Receptor Binding : Its structure allows for binding to specific receptors, influencing various metabolic pathways.

Chemical Synthesis

In synthetic chemistry, 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide serves as a valuable building block for more complex molecules. It can undergo various chemical reactions:

- Oxidation and Reduction : The sulfanyl group can be oxidized to form sulfoxides or sulfones, while carbonyl groups can be reduced to alcohols.

- Substitution Reactions : The phenylacetamide moiety can participate in electrophilic aromatic substitution reactions.

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of similar thioacetamides and found significant inhibition of pro-inflammatory cytokines in vitro. This suggests that 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide could have similar effects due to its structural characteristics .

Case Study 2: Anticancer Efficacy

Research conducted by the National Cancer Institute evaluated compounds with structural similarities to 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide. Results indicated substantial growth inhibition in several cancer cell lines, supporting further investigation into its anticancer potential .

作用機序

The mechanism of action of 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The sulfanyl group and the purine core play crucial roles in these interactions, facilitating binding to the active sites of target proteins.

類似化合物との比較

Substituent Variations at the 7-Position

The 7-position substituent significantly impacts hydrophobicity, solubility, and bioactivity. Key analogs include:

Key Observations :

Modifications to the Acetamide Moiety

While the N-phenylacetamide group is conserved in most analogs, substituents on the phenyl ring (e.g., nitro groups in ) alter electronic properties. For example:

- N-(3-Nitrophenyl)acetamide (, compound 6c): Meta-substitution may reduce steric hindrance compared to ortho-substitution .

生物活性

2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide (CAS No. 313530-87-9) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of 2-((7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)-N-phenylacetamide is C19H23N5O3S, with a molar mass of 401.48 g/mol. Its predicted density is approximately 1.37 g/cm³ and it has a pKa value of 9.50 .

Biological Activity Overview

Research on the biological activity of this compound has highlighted several areas of interest:

Antimicrobial Activity

Preliminary studies have shown that the compound exhibits antimicrobial properties. For instance, it was tested against various bacterial strains and demonstrated varying degrees of inhibition. Notably, it showed activity against Mycobacterium tuberculosis with an IC90 value of 6.8 μM .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated through chemiluminescence assays. At a concentration of 10 μM, it significantly quenching hydroxy radical-induced chemiluminescence by up to 86%, indicating strong antioxidant potential .

Cytotoxicity

In cytotoxicity assays using MRC-5 human lung fibroblasts, the compound exhibited a GI50 value of 84.7 μM, suggesting moderate cytotoxic effects at higher concentrations .

Detailed Research Findings

| Study | Biological Activity | Concentration Tested | Result |

|---|---|---|---|

| Study 1 | Antimicrobial against Mycobacterium tuberculosis | IC90: 6.8 μM | Effective |

| Study 2 | Antioxidant activity | 10 μM | Quenched chemiluminescence by 86% |

| Study 3 | Cytotoxicity in MRC-5 cells | GI50: 84.7 μM | Moderate cytotoxicity |

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy against various pathogens including Gram-positive and Gram-negative bacteria, the compound was found to be ineffective against several strains but showed significant inhibition against Mycobacterium tuberculosis .

- Antioxidant Mechanism : The mechanism behind its antioxidant activity was investigated through Fenton reaction assays which indicated that the compound effectively neutralizes free radicals, thus potentially offering protective effects against oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。